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molecular formula C17H10F6N2O2S B1221566 Tiflamizole CAS No. 62894-89-7

Tiflamizole

Cat. No. B1221566
M. Wt: 420.3 g/mol
InChI Key: XUOAKFNMJMYKBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04190666

Procedure details

A mixture of 4,5l -bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole (5.0 g., 0.0119 mole), sodium methoxide (0.6 g., 0.0111 mole) and ether (300 ml.) is stirred overnight at room temperature. The solid is collected and washed with ether to give 2.1 g. of the sodium salt of 4,5-bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole, m.p. 290°-292°.
[Compound]
Name
4,5l -bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[Na:4].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:13]=[C:14]([S:24]([C:27]([F:32])([F:31])[CH:28]([F:30])[F:29])(=[O:26])=[O:25])[NH:15][C:16]=2[C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[CH:8][CH:7]=1>CCOCC>[Na:4].[F:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:13]=[C:14]([S:24]([C:27]([F:32])([F:31])[CH:28]([F:29])[F:30])(=[O:25])=[O:26])[NH:15][C:16]=2[C:17]2[CH:18]=[CH:19][C:20]([F:23])=[CH:21][CH:22]=2)=[CH:8][CH:7]=1 |f:0.1,5.6,^1:3,37|

Inputs

Step One
Name
4,5l -bis(4-fluorophenyl)-2-(1,1,2,2-tetrafluoroethylsulfonyl)imidazole
Quantity
5 g
Type
reactant
Smiles
Name
sodium methoxide
Quantity
0.6 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C=1N=C(NC1C1=CC=C(C=C1)F)S(=O)(=O)C(C(F)F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
to give 2.1 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
[Na].FC1=CC=C(C=C1)C=1N=C(NC1C1=CC=C(C=C1)F)S(=O)(=O)C(C(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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